molecular formula C16H30O2 B3166770 delta 14 cis Pentadecenoic acid methyl ester CAS No. 91400-78-1

delta 14 cis Pentadecenoic acid methyl ester

Cat. No.: B3166770
CAS No.: 91400-78-1
M. Wt: 254.41 g/mol
InChI Key: QYLPVAFXMHOCOO-UHFFFAOYSA-N
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Description

Overview of Fatty Acid Methyl Esters (FAMEs) in Biological and Chemical Sciences

Fatty acid methyl esters (FAMEs) are esters of fatty acids with methanol (B129727). nih.gov They are primarily derived from the transesterification of fats and oils, a process that involves reacting triglycerides with methanol in the presence of a catalyst. nih.govresearchgate.net This conversion to FAMEs is crucial for several reasons. In analytical chemistry, the esterification of fatty acids to their methyl esters is a standard procedure for preparing samples for gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) analysis. cabidigitallibrary.orgchemeo.com This derivatization increases the volatility of the fatty acids, allowing for their separation and quantification.

In the realm of biological sciences, FAME analysis is instrumental in characterizing the fatty acid profiles of organisms, which can serve as biomarkers for specific metabolic states or the presence of certain microorganisms. nih.gov The composition of fatty acids in cell membranes, for instance, is critical for maintaining fluidity and function, and alterations in these profiles can be indicative of disease.

From a chemical and industrial perspective, FAMEs are the principal components of biodiesel, a renewable and biodegradable alternative to petroleum-based diesel fuel. nih.govresearchgate.net The properties of biodiesel are largely determined by the structure of the constituent FAMEs. thegoodscentscompany.com Beyond biofuels, FAMEs also serve as precursors for the synthesis of detergents, lubricants, and other specialty chemicals. nih.gov

Significance of Pentadecenoic Acid Methyl Ester Isomers in Research Contexts

Pentadecenoic acid is a monounsaturated fatty acid with a 15-carbon backbone. The position and stereochemistry (cis or trans) of the double bond give rise to a variety of isomers, each with potentially unique physical, chemical, and biological properties. The study of these isomers is significant as it highlights the structure-activity relationships that govern the function of fatty acids in biological systems.

For example, research has shown that the geometry and position of the double bond in a fatty acid chain can be critical for its biological activity. nih.gov In the context of enzyme inhibition, a cis-monounsaturated fatty acid may exhibit inhibitory effects while its trans isomer does not. nih.gov This underscores the importance of investigating individual isomers rather than treating them as a homogenous group.

The nomenclature "delta-14-cis-pentadecenoic acid methyl ester" suggests a double bond between the 14th and 15th carbon atoms. For a terminal double bond, the "cis" designation is not standard, as there are not two distinct substituents on one of the carbons of the double bond to allow for cis/trans isomerism. It is possible that this nomenclature is used colloquially or that it refers to a related, more complex structure. The scientific literature on this specific isomer is limited, which in itself is a significant finding, indicating a potential gap in the current body of research.

Scope and Focus of the Research Outline

This article will provide a detailed examination of delta-14-cis-pentadecenoic acid methyl ester, drawing upon available data for this compound and contextualizing it with information on more extensively studied isomers of pentadecenoic acid methyl ester. The subsequent sections will cover the chemical and physical properties, synthesis and analytical methodologies, and a review of the existing research findings related to this class of compounds. The information presented is based on a survey of scientific literature and aims to provide a comprehensive overview for researchers and students in the fields of chemistry and biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl pentadec-14-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18-2/h3H,1,4-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLPVAFXMHOCOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical and Physical Properties

Tabulated Physical and Chemical Data

PropertyValue for delta-14-cis-pentadecenoic acid methyl ester
CAS Number 91400-78-1
Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
Appearance Colorless needle crystals or colorless liquids
Solubility Soluble in ethanol (B145695) and ether; insoluble in water. researchgate.net
PropertyValue for 14-methyl-pentadecanoic acid methyl ester
CAS Number 5129-60-2
Molecular Formula C17H34O2
Molecular Weight 270.45 g/mol
Synonyms Methyl isohexadecanoate, Methyl 14-methylpentadecanoate
Purity ≥98%
Formulation A solution in ethanol
Solubility Soluble in chloroform (B151607) and ethanol
Storage -20°C
Stability ≥ 2 years

Data for 14-methyl-pentadecanoic acid methyl ester sourced from commercial suppliers and chemical databases. caymanchem.comnist.govlarodan.com

Natural Occurrence and Distribution Across Biological Domains

Microbial Production and Presence

Microorganisms are well-known producers of a diverse array of fatty acids. However, the presence of delta-14-cis-pentadecenoic acid methyl ester is not a prominent feature in the fatty acid profiles of commonly studied microbial species.

Studies on the fatty acid methyl ester (FAME) profiles of bacteria such as Staphylococcus aureus, Streptomyces spp., and Pantoea ananatis have been conducted for various purposes, including chemotaxonomy, antimicrobial research, and biofuel production.

In Staphylococcus aureus, research has often focused on the composition of its cell membrane fatty acids in the context of antibiotic resistance and virulence. While a variety of saturated and unsaturated fatty acids are present, specific identification of delta-14-cis-pentadecenoic acid methyl ester is not a common finding in these analyses.

Streptomyces species are recognized for their ability to produce a wide range of secondary metabolites. Some species are known to produce fatty acid methyl esters directly from starch. Analysis of these FAMEs has primarily identified long-chain fatty acids with 14 and 16 carbon atoms. scielo.brresearchgate.netporiferatreeoflife.orgspongeguide.orgresearchgate.net

Research into the FAME profiles of Pantoea ananatis, a plant pathogen, has been used to differentiate between strains with varying levels of copper tolerance. wikipedia.orgmarinespecies.org These studies have identified several fatty acids that contribute to the differentiation, but delta-14-cis-pentadecenoic acid methyl ester has not been reported as a significant component. Changes in the proportions of other fatty acids, such as cis-9-hexadecenoic acid, are more commonly noted. wikipedia.org

Table 1: General Fatty Acid Methyl Ester (FAME) Profile in Selected Bacterial Species Note: This table represents commonly found fatty acids and does not indicate the presence of delta-14-cis-pentadecenoic acid methyl ester.

Bacterial SpeciesCommonly Identified Fatty Acid Methyl Esters
Staphylococcus aureusPalmitic acid methyl ester, Stearic acid methyl ester, Oleic acid methyl ester
Streptomyces spp.C14-C16 long-chain fatty acid methyl esters
Pantoea ananatisHexadecanoic acid methyl ester, cis-9-Hexadecenoic acid methyl ester

Microalgae are a significant source of various lipids, including a range of fatty acid methyl esters, primarily investigated for their potential in biofuel production and as nutritional supplements.

Chlorella vulgaris is a species of green microalga known for its high lipid content. Numerous studies have detailed its FAME profile, which is rich in palmitic, stearic, oleic, and linolenic acids. The specific isomer, delta-14-cis-pentadecenoic acid methyl ester, is not typically reported in these comprehensive analyses.

Haematococcus pluvialis is a freshwater microalga recognized for its accumulation of the antioxidant astaxanthin. Its fatty acid profile is characterized by high levels of palmitic, oleic, linoleic, and linolenic acids. Despite detailed lipidomic studies, delta-14-cis-pentadecenoic acid methyl ester has not been identified as a component.

Table 2: Predominant Fatty Acid Methyl Esters in Selected Microalgae Note: This table represents commonly found fatty acids and does not indicate the presence of delta-14-cis-pentadecenoic acid methyl ester.

Microalgal SpeciesMajor Fatty Acid Methyl Esters
Chlorella vulgarisPalmitic acid methyl ester, Stearic acid methyl ester, Oleic acid methyl ester, Linolenic acid methyl ester
Haematococcus pluvialisPalmitic acid methyl ester, Oleic acid methyl ester, Linoleic acid methyl ester, Linolenic acid methyl ester

Marine Organismal Sources

The marine environment is a rich source of unique lipids and fatty acids. However, the presence of delta-14-cis-pentadecenoic acid methyl ester in the studied marine organisms appears to be undocumented.

The gonads of the sea urchin Diadema setosum are consumed as a delicacy in some regions and have been analyzed for their nutritional content, including their fatty acid composition. These analyses have identified a range of saturated and unsaturated fatty acids. The dominant fatty acids found in the gonads of D. setosum include myristic acid (C14:0), palmitic acid (C16:0), palmitoleic acid (C16:1), oleic acid (C18:1n-9), arachidonic acid (C20:4n-6), and eicosapentaenoic acid (C20:5n-3). A detailed analysis of the methanol (B129727) extract of D. setosum gonads using gas chromatography-mass spectrometry identified several fatty acid methyl esters, with hexadecanoic acid, methyl ester and tetradecanoic acid, methyl ester being the most abundant. However, delta-14-cis-pentadecenoic acid methyl ester was not reported among the identified compounds.

Table 3: Notable Fatty Acids Identified in Diadema setosum Gonads Note: This table represents commonly found fatty acids and does not indicate the presence of delta-14-cis-pentadecenoic acid methyl ester.

Compound TypeSpecific Fatty Acids Identified
Saturated Fatty AcidsMyristic acid (C14:0), Palmitic acid (C16:0)
Monounsaturated Fatty AcidsPalmitoleic acid (C16:1), Oleic acid (C18:1n-9)
Polyunsaturated Fatty AcidsArachidonic acid (C20:4n-6), Eicosapentaenoic acid (C20:5n-3)

Contribution from Marine Plants and Macroalgae

The marine flora, particularly macroalgae and seagrasses, contribute to the pool of marine lipids. While the fatty acid profiles of many species are well-documented, the presence of delta-14-cis-pentadecenoic acid methyl ester is specific to certain species.

In the red seaweed Kappaphycus alvarezii, a comprehensive analysis of its fatty acid composition reveals a profile dominated by palmitic acid (C16:0) and stearic acid (C18:0), followed by the monounsaturated oleic acid (C18:1). Studies on the nutritional profile of this seaweed have identified a range of saturated and unsaturated fatty acids; however, the presence of delta-14-cis-pentadecenoic acid methyl ester has not been reported in the analyzed samples. semanticscholar.orgresearchgate.net

Conversely, phytochemical analysis of the seagrass Cymodocea serrulata has positively identified the presence of pentadecanoic acid, 14-methyl-, methyl ester. This finding highlights the species-specific distribution of this branched-chain fatty acid methyl ester within marine plant life.

Terrestrial Flora and Fauna: A Widespread Presence

In the terrestrial biosphere, delta-14-cis-pentadecenoic acid methyl ester has been detected in a variety of plants, insects, and even mammals, indicating its broad distribution.

Phytochemical Analysis in Plant Extracts

The investigation of plant extracts has been instrumental in identifying the natural sources of this compound.

Plant SpeciesCompound PresenceResearch Focus
Acalypha indicaPresentPhytochemical analysis of leaf extracts. nist.gov
Urena lobataPresentAnalysis of bioactive compounds in leaf extracts. researchgate.net
Nigella sativaNot ReportedDetailed fatty acid profiling of seed oil. upm.edu.mylongdom.org
Glycine maxNot ReportedAnalysis of fatty acid methyl esters in leaf and seed oil. nih.govresearchgate.netresearchgate.net
Lupinus spp.Not ReportedStudies on the fatty acid composition of seed oils. semanticscholar.orgresearchgate.netresearchgate.net
Wild Grasses (e.g., Bergenia ciliata)PresentGC-MS analysis of flower extracts.

Detailed phytochemical screenings have confirmed the presence of pentadecanoic acid, 14-methyl-, methyl ester in the leaf extracts of Acalypha indica and Urena lobata. nist.govresearchgate.net In contrast, extensive studies on the fatty acid composition of Nigella sativa (black cumin) seed oil have identified a rich profile of polyunsaturated and monounsaturated fatty acids, with linoleic and oleic acids being the most abundant, but have not reported the presence of delta-14-cis-pentadecenoic acid methyl ester. upm.edu.mylongdom.org Similarly, analyses of Glycine max (soybean) have focused on its major fatty acid components like linoleic, oleic, and palmitic acids, without specific detection of this particular branched-chain ester. nih.govresearchgate.netresearchgate.net Research on various Lupinus species also highlights a high content of oleic and linoleic acids in their seed oils, with no mention of delta-14-cis-pentadecenoic acid methyl ester. semanticscholar.orgresearchgate.netresearchgate.net The term "wild grasses" is broad; however, analysis of the flowering herb Bergenia ciliata, which grows in similar environments, has identified pentadecanoic acid, 14-methyl-, methyl ester, suggesting its potential presence in other wild herbaceous plants.

Detection in Insect Secretions and Tissues

In the animal kingdom, insects are a notable source of diverse chemical compounds. Analysis of the cuticular abdominal glands of the variegated grasshopper, Zonocerus variegatus, revealed the presence of pentadecanoic acid, 14-methyl-methyl ester. ebi.ac.uknih.gov This compound constituted 4.43% of the total chemical constituents identified in the gland's secretions, suggesting a potential role in the insect's chemical ecology. ebi.ac.uknih.gov

Presence in Mammalian Biological Samples

Investigations into the fatty acid composition of mammalian tissues have also provided insights into the distribution of branched-chain fatty acids. While comprehensive analyses of goat muscle tissue have detailed the profiles of major saturated and unsaturated fatty acids, the specific detection of delta-14-cis-pentadecenoic acid methyl ester has not been explicitly reported in these studies. researchgate.net However, it is known that increasing concentrate in the diet of goats can lead to an increase in the levels of odd-numbered and branched-chain fatty acids in their subcutaneous fat depots. researchgate.net

Biosynthesis and Metabolic Pathways of Pentadecenoic Acid Methyl Esters

Precursor Fatty Acid Synthesis

The journey to forming delta-14 cis-pentadecenoic acid methyl ester begins with the synthesis of its precursor, a 15-carbon fatty acid. This process involves both the initial construction of the carbon backbone and subsequent modifications.

De novo synthesis of fatty acids is a fundamental anabolic process. In most organisms, the synthesis of even-chain fatty acids is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, with the acetyl-CoA serving as the primer for the fatty acid synthase (FAS) complex. However, the biosynthesis of odd-chain fatty acids, such as the 15-carbon pentadecanoic acid, follows a slightly different initiation step. nih.govnih.govtandfonline.comfrontiersin.orgwikipedia.org

The key precursor for odd-chain fatty acid synthesis is propionyl-CoA, a three-carbon molecule. nih.govnih.govtandfonline.comfrontiersin.orgwikipedia.org Propionyl-CoA can be derived from several metabolic pathways, including the catabolism of certain amino acids (isoleucine, valine, and threonine), the oxidation of odd-chain fatty acids themselves, or through various microbial fermentation pathways. nih.govresearchgate.net This propionyl-CoA molecule serves as the primer for the FAS complex.

The synthesis proceeds with the condensation of propionyl-CoA with a molecule of malonyl-CoA, forming a five-carbon intermediate. nih.govfrontiersin.org This is followed by a series of cyclical reactions—condensation, reduction, dehydration, and another reduction—each cycle adding a two-carbon unit from malonyl-CoA. libretexts.org After six such cycles, the 15-carbon saturated fatty acid, pentadecanoic acid, is produced. frontiersin.org This process is catalyzed by the multi-enzyme fatty acid synthase complex.

Table 1: Key Enzymes and Molecules in De Novo Synthesis of Pentadecanoic Acid

Molecule/EnzymeRole
Propionyl-CoAPrimer for odd-chain fatty acid synthesis.
Acetyl-CoA CarboxylaseCatalyzes the formation of malonyl-CoA from acetyl-CoA.
Malonyl-CoAProvides two-carbon units for chain elongation.
Fatty Acid Synthase (FAS)A multi-enzyme complex that catalyzes the cyclical reactions of fatty acid synthesis.

Once the saturated 15-carbon backbone of pentadecanoic acid is formed, it can undergo further modifications, including elongation and desaturation, to produce a variety of fatty acid species. The formation of delta-14 cis-pentadecenoic acid involves the introduction of a double bond into the pentadecanoic acid chain.

Fatty acid desaturases are a class of enzymes responsible for creating double bonds in the acyl chains of fatty acids. wikipedia.orgnih.gov These enzymes are typically located in the endoplasmic reticulum in eukaryotes and the plasma membrane in prokaryotes. nih.gov They catalyze an oxidative reaction that requires molecular oxygen and a source of electrons, usually from NADH or NADPH. wikipedia.orgnih.gov

Desaturases are classified based on the position where they introduce the double bond. "Delta" (Δ) desaturases introduce a double bond at a specific carbon atom counting from the carboxyl end of the fatty acid. wikipedia.org "Omega" (ω) desaturases, on the other hand, introduce a double bond at a specific position counting from the methyl end. wikipedia.org

The formation of a double bond at the 14th carbon of a 15-carbon fatty acid (delta-14) is an unusual desaturation event, as it places the double bond at the terminal end of the carbon chain (an ω-1 position). caymanchem.comnih.govmedchemexpress.com This suggests the action of a highly specific terminal desaturase. While the specific enzyme responsible for creating the delta-14 cis double bond in pentadecenoic acid is not extensively characterized in the literature, the general mechanism would involve the removal of two hydrogen atoms from carbons 14 and 15 of the fatty acyl chain, resulting in a cis-configured double bond. wikipedia.org

Enzymatic Esterification to Methyl Esters

Following the synthesis of the unsaturated fatty acid, the final step in the formation of delta-14 cis-pentadecenoic acid methyl ester is the esterification of the carboxyl group with a methyl group.

The biological methylation of fatty acids to form fatty acid methyl esters (FAMEs) is an enzymatically catalyzed process. nih.govnih.gov This reaction is carried out by a class of enzymes known as methyltransferases. nih.govwikipedia.orgnih.gov These enzymes facilitate the transfer of a methyl group from a donor molecule to the carboxyl group of the fatty acid.

The most common methyl donor in biological systems is S-adenosyl-L-methionine (SAM). nih.govnih.gov The general reaction involves the nucleophilic attack of the carboxylate oxygen of the fatty acid on the methyl group of SAM, with S-adenosyl-L-homocysteine (SAH) as the leaving group. wikipedia.org

Alternatively, lipase (B570770) enzymes can also catalyze the esterification of free fatty acids with an alcohol, such as methanol (B129727), to produce FAMEs. dtu.dkresearchgate.netscielo.br This process is particularly relevant in biotechnological applications for the production of biodiesel. nih.gov In a biological context, the availability of methanol or other simple alcohols would be a determining factor for this pathway.

Table 2: Enzymatic Routes to Fatty Acid Methyl Ester (FAME) Formation

Enzymatic PathwayKey Enzyme(s)Methyl DonorDescription
Methyltransferase-mediatedMethyltransferaseS-adenosyl-L-methionine (SAM)Direct transfer of a methyl group from SAM to the fatty acid carboxyl group.
Lipase-catalyzed EsterificationLipaseMethanolCondensation of a fatty acid and methanol to form a methyl ester and water.

Metabolic Fate and Interconversions

Once synthesized, delta-14 cis-pentadecenoic acid, either as a free fatty acid or its methyl ester, can be integrated into various cellular lipid pools and metabolic pathways.

Fatty acids are fundamental building blocks for a wide variety of complex lipids that are essential for cellular structure and function. Odd-chain fatty acids, including pentadecanoic acid and its unsaturated derivatives, can be incorporated into these larger lipid molecules. nih.govtandfonline.com

Research has shown that odd-chain fatty acids are found in various lipid classes within the body, including:

Triacylglycerols: These are the primary form of energy storage in many organisms. nih.gov

Phospholipids (B1166683): As key components of cellular membranes, phospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) can contain odd-chain fatty acids, influencing membrane fluidity and other physical properties. tandfonline.com

Cholesteryl Esters: These are storage forms of cholesterol, and odd-chain fatty acids can be esterified to the cholesterol molecule. nih.gov

The incorporation of an unsaturated odd-chain fatty acid like delta-14 cis-pentadecenoic acid into these complex lipids would be expected to influence the physicochemical properties of the resulting lipid molecules and the membranes or lipid droplets in which they reside.

An exploration of the metabolic journey of delta 14-cis-pentadecenoic acid methyl ester reveals a complex and highly regulated process. While specific research on this particular compound is limited, its catabolism and the regulation of its metabolic pathways can be understood by examining the established mechanisms for odd-chain and unsaturated fatty acids.

2 Pathways of Catabolism and Degradation (e.g., Beta-Oxidation)

The primary pathway for the degradation of fatty acids is mitochondrial beta-oxidation. This process systematically shortens the fatty acid chain to produce energy. For an odd-chain unsaturated fatty acid like pentadecenoic acid, this pathway involves several key stages.

Initially, the fatty acid must be activated in the cytoplasm by conversion into a fatty acyl-CoA ester, a reaction that requires ATP. youtube.com This activated fatty acyl-CoA is then transported into the mitochondrial matrix.

The core of beta-oxidation consists of a four-step cycle that is repeated to break down the fatty acid chain:

Dehydrogenation: An acyl-CoA dehydrogenase introduces a double bond, producing FADH2.

Hydration: An enoyl-CoA hydratase adds a water molecule across the double bond.

Oxidation: A hydroxyacyl-CoA dehydrogenase oxidizes the hydroxyl group, producing NADH.

Thiolytic Cleavage: A ketoacyl-CoA thiolase cleaves the chain, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA that is two carbons shorter. aocs.org

This cycle repeats until the fatty acid is completely broken down. However, the presence of a cis-double bond and an odd number of carbons in pentadecenoic acid requires additional enzymatic steps.

Handling the Cis-Double Bond: The beta-oxidation cycle can only process trans-double bonds. An enzyme called an isomerase is required to convert the naturally occurring cis-double bond into a trans-configuration, allowing the degradation process to continue. ourbiochemistry.comlibretexts.org

Final Step for Odd-Chains: For even-chain fatty acids, the final cycle yields two acetyl-CoA molecules. For an odd-chain fatty acid like pentadecenoic acid (a 15-carbon chain), the process yields acetyl-CoA molecules until a final three-carbon molecule, propionyl-CoA, remains. ourbiochemistry.comsketchy.comnih.gov This propionyl-CoA cannot be further oxidized in the beta-oxidation pathway. Instead, it is converted through a series of enzymatic reactions into succinyl-CoA. libretexts.orgsketchy.com Succinyl-CoA can then enter the tricarboxylic acid (TCA) cycle, allowing it to be used for energy production. aocs.orgsketchy.com This makes odd-chain fatty acids, unlike even-chain ones, capable of contributing to gluconeogenesis. sketchy.com

StepEnzyme FamilyProduct(s)Relevance for Delta 14-cis-Pentadecenoic Acid
Activation Acyl-CoA SynthetaseFatty Acyl-CoA, AMP, PPiPrepares the fatty acid for degradation.
Beta-Oxidation Cycles Dehydrogenases, Hydratases, ThiolasesAcetyl-CoA, FADH2, NADHRepeated cycles shorten the carbon chain.
Isomerization IsomeraseTrans-intermediateRequired to process the cis-double bond.
Final Cleavage ThiolaseAcetyl-CoA + Propionyl-CoAUnique to odd-chain fatty acids. nih.gov
Propionyl-CoA Conversion Carboxylases, MutasesSuccinyl-CoAAllows entry into the TCA cycle. sketchy.com

3 Regulatory Networks Modulating Fatty Acid Metabolism

Fatty acid metabolism is a tightly controlled process, governed by intricate regulatory networks that involve microRNAs and specific enzymes to balance energy storage and consumption.

microRNA-mRNA Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role as post-transcriptional regulators of gene expression, including those involved in lipid metabolism. pnas.org They typically function by binding to messenger RNA (mRNA), leading to its degradation or the inhibition of its translation into protein. Several miRNAs have been identified as key regulators of fatty acid pathways. nih.gov

microRNATarget Gene(s) / PathwayEffect on Fatty Acid Metabolism
miR-33a/b ABCA1, ABCG1, Insulin (B600854) Receptor Substrate 2Regulates cholesterol efflux and has been shown to reduce fatty acid oxidation and insulin signaling. pnas.orgnih.gov
miR-122 Genes in fatty acid synthesis (e.g., FAS, ACC1, ACC2)Highly abundant in the liver, its silencing has been linked to a reduction in cholesterol synthesis and an increase in fatty acid oxidation. nih.gov
miR-370 Carnitine palmitoyltransferase 1a (Cpt1a)Reduces fatty acid oxidation by targeting Cpt1a, an enzyme essential for transporting long-chain fatty acids into mitochondria. nih.gov
miR-27 Peroxisome proliferator-activated receptor gamma (PPARγ)Inhibits the formation of adipocytes (fat cells) by targeting a key regulator of adipogenesis. wikipedia.org

Specific Enzyme Roles

The metabolism of fatty acids is also critically dependent on the function of specific enzymes that control their uptake, activation, and metabolic fate.

ACSL1 (Acyl-CoA Synthetase Long-chain family member 1): This enzyme is vital for the initial activation of long-chain fatty acids, converting them into acyl-CoA esters. rupahealth.comwikipedia.org This step is a prerequisite for both their breakdown via beta-oxidation and their incorporation into complex lipids like triglycerides. rupahealth.comnih.gov ACSL1 is thought to play a specific role in channeling fatty acids toward beta-oxidation for energy production. nih.govunc.edu It is highly expressed in tissues with high metabolic activity, such as the liver, heart, and adipose tissue. rupahealth.com

CD36 (Cluster of Differentiation 36): Also known as fatty acid translocase, CD36 is a key membrane protein that facilitates the uptake of long-chain fatty acids into cells. aocs.orgnih.gov It acts as a scavenger receptor, binding to fatty acids at the cell surface and enabling their transport into the cell, where they can be used for energy or storage. nih.gov The regulation of CD36 on the cell surface is a critical control point for cellular fatty acid uptake; for instance, its translocation to the membrane can be stimulated by insulin. nih.gov

TECRL (Trans-2,3-enoyl-CoA reductase-like): TECRL is an enzyme located in the endoplasmic reticulum that shows significant sequence similarity to enzymes involved in the elongation of very long-chain fatty acids. nih.govnih.gov While its precise functions are still being elucidated, studies suggest a role in fatty acid metabolism. nih.gov Deficiencies in TECRL have been linked to impaired fatty acid metabolism and are associated with certain inherited cardiac arrhythmias, suggesting its importance in maintaining normal lipid homeostasis in the heart. nih.govresearchgate.net

Enzyme/ProteinLocationPrimary Function in Fatty Acid Metabolism
ACSL1 Mitochondria, Peroxisomes, ERActivates fatty acids into acyl-CoAs, directing them towards beta-oxidation. wikipedia.orgnih.govunc.edu
CD36 Plasma MembraneFacilitates the transport and uptake of long-chain fatty acids into cells. nih.govresearchgate.netresearchgate.net
TECRL Endoplasmic ReticulumImplicated in fatty acid elongation and metabolism; deficiency linked to cardiac pathology. nih.govnih.gov

Biological and Ecological Significance

Roles in Microbial Physiology and Interactions

Fatty acids and their esters are fundamental components of microbial cell membranes and are increasingly recognized for their roles in signaling and pathogenesis. Delta 14 cis pentadecenoic acid methyl ester and its related compounds are implicated in critical microbial processes, from biofilm formation to stress adaptation.

Bacterial biofilms, structured communities of cells encased in a self-produced matrix, are notoriously resistant to antibiotics and host immune responses. The formation of biofilms is a key virulence factor for many pathogenic bacteria, including Staphylococcus aureus, a leading cause of hospital-acquired infections. Research has shown that certain fatty acids and their derivatives can interfere with biofilm formation.

Studies have demonstrated that fatty acid methyl esters (FAMEs) can inhibit both the formation of biofilms and the production of virulence factors in multidrug-resistant S. aureus. nih.gov For instance, pentadecanoic acid, the parent acid of the methyl ester , has been shown to have anti-biofilm activity against S. aureus. researchgate.net This suggests that the esterified form may possess similar or enhanced properties. The mechanism of action often involves the downregulation of genes responsible for the production of virulence factors and biofilm-associated proteins. nih.govsemanticscholar.org For example, some unsaturated fatty acids have been found to repress the expression of the quorum-sensing regulator agrA and its effector RNAIII, which are crucial for controlling virulence in S. aureus. nih.govsemanticscholar.org

Research FindingOrganismEffectReference
Fatty acid methyl esters inhibit biofilm and virulence phenotypes.Staphylococcus aureusInhibition of biofilm formation and virulence factor production. nih.gov
Pentadecanoic acid exhibits anti-biofilm activity.Staphylococcus aureusReduction in biofilm formation. researchgate.net
Unsaturated C18 fatty acids repress virulence gene expression.Staphylococcus aureusDownregulation of agrA, RNAIII, hla, nuc1, nuc2, and saeR genes. nih.govsemanticscholar.org

Microorganisms have evolved sophisticated mechanisms to adapt to environmental stressors, such as the presence of heavy metals. Changes in the fatty acid composition of the cell membrane are a key adaptive strategy. In the bacterium Pantoea ananatis, a plant pathogen, tolerance to copper has been linked to alterations in its fatty acid methyl ester (FAME) profile. nih.govapsnet.org

Analysis of copper-tolerant and copper-sensitive strains of P. ananatis revealed significant differences in their FAME profiles. nih.gov Among the fatty acids that showed altered levels was 14-methylpentadecenoic acid, a compound structurally related to delta 14 cis pentadecenoic acid. nih.gov These changes in fatty acid composition are believed to alter membrane fluidity and permeability, thereby contributing to the bacterium's ability to withstand the toxic effects of copper. nih.gov This highlights the crucial role of specific fatty acid structures in microbial resilience to environmental challenges.

Bacterial StrainStressorObserved Change in FAME ProfileImplicationReference
Pantoea ananatisCopperAltered levels of various fatty acids, including 14-methylpentadecenoic acid.Adaptation to heavy metal stress through modification of cell membrane composition. nih.govapsnet.org

Functions in Interspecies Chemical Ecology

Chemical communication is a fundamental aspect of interactions between different species. Fatty acid derivatives often serve as signaling molecules, repellents, or attractants in these ecological dialogues.

Fatty acid methyl esters are known to play a role in insect chemical ecology, acting as repellents and, in some cases, insecticides. For instance, coconut fatty acid methyl esters have demonstrated repellent effects against the winged form of the green peach aphid, Myzus persicae. mdpi.comsemanticscholar.org This suggests that specific FAMEs can interfere with the host-finding behavior of herbivorous insects, offering a potential avenue for crop protection.

While direct evidence for the repellent or insecticidal activity of this compound is specific, the established role of other FAMEs in insect defense points to its potential involvement in such interactions. The chemical properties of the molecule, including its chain length and degree of unsaturation, are critical determinants of its biological activity in these contexts.

Compound ClassOrganismActivityReference
Coconut Fatty Acid Methyl EstersMyzus persicae (aphid)Repellent mdpi.comsemanticscholar.org
Monoterpenoid EstersAedes aegypti (mosquito)Repellent researchgate.net

Biomarker Potential in Biological Systems

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, has become a powerful tool for identifying biomarkers of disease. Fatty acids and their metabolites are frequently analyzed in these studies due to their central role in metabolism and inflammation.

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by inflammation of the joints. Several metabolomic studies have identified alterations in the serum fatty acid profiles of RA patients compared to healthy individuals. nih.govnih.govnih.gov These changes in fatty acid levels are thought to reflect the underlying inflammatory processes and metabolic dysregulation associated with the disease.

While a direct and specific link between delta 14 cis pentadecenoic acid and rheumatoid arthritis has yet to be definitively established in large-scale studies, the broader class of fatty acids is recognized as being significantly altered in RA. nih.govnih.govplos.org The analysis of specific isomers of pentadecenoic acid in the serum of RA patients could provide more precise diagnostic or prognostic information. The utility of the parent acid, and by extension its methyl ester, as a component of a larger biomarker panel for the early detection or monitoring of rheumatoid arthritis is an area of active research. nih.govoup.com

DiseaseBiological FluidFindingPotential ApplicationReference
Rheumatoid ArthritisSerumAltered profiles of various fatty acids.Component of a diagnostic or prognostic biomarker panel. nih.govnih.govnih.govoup.com
Inflammatory ArthritisRed Blood Cell MembranesAssociation between omega-3 fatty acid levels and disease prevalence.Biomarker of disease risk. oup.com

of Delta-14-cis-Pentadecenoic Acid Methyl Ester Largely Undocumented in Publicly Available Scientific Literature

The compound , with the CAS number 91400-78-1, is an unsaturated fatty acid methyl ester. Its structure, featuring a cis double bond at the 14th carbon position of a 15-carbon chain, suggests potential roles in biological membranes and cellular signaling, as is common for molecules of this class. However, specific studies elucidating these functions for delta-14-cis-pentadecenoic acid methyl ester are not prominently documented.

In contrast, information is more accessible for a related but distinct compound, 14-methyl pentadecanoic acid methyl ester. This branched-chain saturated fatty acid methyl ester has been identified in various natural sources, including the sea sponge S. zeai, the leaf extract of A. indica, and the microalgae C. vulgaris and H. pluvialis. Furthermore, it is a major component of the biofilm produced by vancomycin-resistant S. aureus (VRSA).

Another related molecule, 14-pentadecenoic acid, has been reported in Nicotiana tabacum. However, detailed information regarding its biological significance, particularly for the cis isomer in its methyl ester form, remains limited.

The absence of comprehensive research on delta-14-cis-pentadecenoic acid methyl ester prevents the creation of a detailed data table outlining its association with various biological states or physiological processes as requested. Further empirical research is necessary to determine its natural occurrence, metabolic pathways, and potential biological activities. Without such studies, any discussion of its ecological or physiological significance would be purely speculative.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is the cornerstone of FAME analysis, enabling the separation of individual components from a mixture. The choice of chromatographic technique is dictated by the specific analytical challenge, such as the need for qualitative profiling, quantitative analysis, or the resolution of closely related isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Profiling

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds like FAMEs. fishersci.com When coupled with mass spectrometry (MS), it provides a definitive analytical tool for both the identification and quantification of individual FAMEs in a sample. jeol.com The process involves vaporizing the sample and passing it through a long, thin capillary column. Different FAMEs travel through the column at different rates depending on their chemical properties, leading to their separation. fishersci.com

The qualitative aspect of GC-MS involves identifying the compounds based on their retention time (the time it takes for a compound to pass through the column) and their mass spectrum. The quantitative aspect involves determining the amount of each compound present, often by comparing the peak area in the chromatogram to that of a known standard.

The successful separation of FAME isomers, particularly cis and trans isomers which have very similar boiling points, is highly dependent on the optimization of GC conditions. mdpi.com Key parameters that are manipulated to achieve the best possible resolution include:

Column Stationary Phase: The choice of the capillary column's stationary phase is critical. Highly polar stationary phases, such as those containing cyanopropyl polysiloxane, are effective in separating FAME isomers based on the degree of unsaturation and the configuration of the double bonds. fishersci.comnih.gov For instance, the TRACE TR-FAME GC column is specifically designed for the detailed separation of FAMEs, including challenging cis and trans isomers. fishersci.com

Temperature Programming: A carefully controlled temperature program for the GC oven is essential. Typically, the analysis starts at a lower temperature, which is gradually increased over time. nih.gov This allows for the separation of compounds with a wide range of boiling points. For complex mixtures of FAMEs, a slow temperature ramp can improve the resolution of closely eluting isomers. mdpi.com

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually an inert gas like helium or hydrogen) affects the efficiency of the separation. Optimizing the flow rate ensures that the analytes have sufficient interaction with the stationary phase for effective separation without excessive band broadening. researchgate.net

Column Dimensions: The length, internal diameter, and film thickness of the capillary column also play a significant role. Longer columns generally provide better resolution but result in longer analysis times. nih.gov

Table 1: Example of Optimized GC Conditions for FAME Isomer Analysis
ParameterConditionPurpose
ColumnHighly polar capillary column (e.g., Zebron ZB-FAME, 100 m x 0.25 mm x 0.20 µm)Separation of cis/trans and positional isomers. nih.gov
Oven Temperature ProgramStart at 40°C, hold for 5 min, ramp at 6°C/min to 210°CResolution of a wide range of FAMEs. nih.gov
Carrier GasHeliumInert mobile phase. nih.gov
Flow Rate1.8 mL/minOptimal separation efficiency. nih.gov
Injector Temperature250°CEnsures complete vaporization of the sample. nih.gov

Following separation by GC, the FAME molecules enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecules to fragment in a reproducible manner, generating a unique mass spectrum that acts as a chemical "fingerprint". jeol.com

For a FAME like pentadecanoic acid methyl ester, the mass spectrum will show a molecular ion peak (M+), which corresponds to the mass of the entire molecule, although it can be weak or absent in highly unsaturated FAMEs. jeol.comnist.gov More prominent are the characteristic fragment ions. Key fragments for FAMEs include:

A base peak at m/z 74, which corresponds to the McLafferty rearrangement of the methyl ester group.

A series of hydrocarbon fragments separated by 14 mass units (corresponding to -CH2- groups).

Ions corresponding to the loss of a methoxy group (-OCH3) from the molecular ion (M-31).

Table 2: Characteristic Mass Spectral Fragments for Pentadecanoic Acid Methyl Ester
m/z (mass-to-charge ratio)Fragment IdentitySignificance
256[M]+ (Molecular Ion)Indicates the molecular weight of the compound. nih.gov
225[M-31]+Loss of the methoxy group (-OCH3). nih.gov
143[CH3OOC(CH2)6]+Cleavage along the hydrocarbon chain. nih.gov
87[CH3OOC(CH2)2]+Characteristic fragment for methyl esters. nih.gov
74[CH3OC(OH)=CH2]+Base peak resulting from McLafferty rearrangement. nih.gov

The obtained mass spectrum is then compared against extensive, curated mass spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. A high match score provides strong evidence for the identification of the compound. nist.govnist.gov

High-Performance Liquid Chromatography (HPLC) in FAME Analysis

While GC-MS is the most common method for FAME analysis, high-performance liquid chromatography (HPLC) offers a valuable alternative, particularly for FAMEs that are less volatile or prone to degradation at high temperatures. shimadzu.com.br HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. shimadzu.com.br

For FAME analysis, reversed-phase HPLC is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as acetonitrile or methanol). sigmaaldrich.comscielo.br In this setup, more nonpolar FAMEs are retained longer on the column. Detection is often achieved using a UV detector, as the ester group provides some UV absorbance, or a refractive index (RI) detector. sigmaaldrich.comacs.orgresearchgate.net HPLC can be used for both qualitative and quantitative analysis, with quantification achieved by comparing peak areas to those of standards. acs.org

Specialized Chromatographic Approaches (e.g., Silver Ion Chromatography for Unsaturated Isomer Separation)

The separation of unsaturated FAME isomers, especially those that differ only in the position or geometry (cis/trans) of their double bonds, represents a significant analytical challenge. Silver ion chromatography is a powerful technique specifically designed for this purpose. nih.govaocs.org

This technique is based on the reversible interaction between silver ions (Ag+) and the π-electrons of the double bonds in unsaturated FAMEs. aocs.org The silver ions are typically incorporated into the stationary phase of an HPLC column or a thin-layer chromatography (TLC) plate. The strength of the complex formed depends on the number, position, and configuration of the double bonds:

Number of Double Bonds: FAMEs with more double bonds form stronger complexes and are retained longer.

Configuration of Double Bonds: cis isomers form more stable complexes with silver ions than trans isomers, and are therefore more strongly retained. aocs.org This allows for the effective separation of cis and trans isomers of the same fatty acid. aocs.org

Position of Double Bonds: The position of the double bond along the fatty acid chain also influences the strength of the interaction, enabling the separation of positional isomers. aocs.org

Silver ion chromatography can be performed using HPLC (Ag-HPLC) or TLC (Ag-TLC) and is often used as a fractionation step prior to GC-MS analysis for comprehensive isomer profiling. nih.govnih.gov

Thin-Layer Chromatography (TLC) for Fractionation and Screening

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective method often used for the preliminary fractionation of lipid extracts and for screening samples for the presence of FAMEs. nih.govnih.gov In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, typically silica gel. The plate is then placed in a developing chamber with a solvent system (mobile phase). As the solvent moves up the plate by capillary action, it carries the sample components with it at different rates depending on their polarity and affinity for the stationary phase. aocs.org

This allows for the separation of total lipids into different classes (e.g., phospholipids (B1166683), triacylglycerols, free fatty acids, and FAMEs). researchgate.net The separated spots can be visualized using various reagents, such as iodine vapor or a charring spray. aocs.org For quantitative analysis, the bands corresponding to the FAME fraction can be scraped from the plate, the FAMEs can be eluted, and then further analyzed by GC-MS. researchgate.netyoutube.com Silver nitrate can also be impregnated into the silica gel for the separation of unsaturated FAMEs, as described in the section on silver ion chromatography. nih.gov

Sample Preparation and Derivatization Strategies

Effective sample preparation is a critical prerequisite for the reliable analysis of delta 14-cis-pentadecenoic acid methyl ester. The primary objective is to efficiently extract the lipid fraction from the sample matrix and convert the fatty acids into their corresponding methyl esters, which are more volatile and suitable for gas chromatography (GC) analysis.

Direct Fatty Acid Methyl Ester (FAME) Synthesis from Complex Biological Matrices

Direct transesterification, also known as in-situ transesterification, offers a streamlined approach for the preparation of FAMEs from complex biological matrices, such as microbial biomass or marine sediments, where delta 14-cis-pentadecenoic acid may be present. This method combines lipid extraction and transesterification into a single step, which can enhance efficiency and reduce sample handling time.

A common direct transesterification protocol involves the use of an acid catalyst, such as sulfuric acid in methanol (B129727). The sample is directly treated with the methanolic sulfuric acid solution and heated. The methanol acts as both an extraction solvent and a reactant for the transesterification of lipids into FAMEs. This one-step procedure has been shown to provide good recovery and repeatability for the analysis of total fatty acids in marine sediments. protocols.io The direct approach minimizes the potential for sample loss and degradation of sensitive fatty acids that can occur during separate extraction and derivatization steps. protocols.ioresearchgate.net

For instance, in the analysis of fatty acids from lyophilized microbial biomass, a direct transesterification method can be employed where the dried biomass is directly subjected to the methylation reagent. researchgate.net This avoids a separate, often time-consuming, lipid extraction step.

Transesterification and Methylation Protocols (e.g., KOH-catalyzed hydrolysis, H2SO4-catalyzed methylation)

For lipid extracts, a two-step process involving saponification (hydrolysis) followed by methylation is a well-established method. Alternatively, a one-step transesterification can be performed. Both acid and base catalysis are widely used, each with its own advantages and considerations.

Potassium Hydroxide (KOH)-Catalyzed Transesterification: Base-catalyzed transesterification is a rapid and efficient method for converting triglycerides and phospholipids to FAMEs. A common procedure involves treating the lipid extract with a solution of KOH in methanol. The reaction is typically fast and can be carried out at room temperature or with gentle heating. However, base-catalyzed methods are sensitive to the presence of water and free fatty acids (FFAs), which can lead to soap formation and incomplete reaction. Therefore, for samples with high FFA content, a preliminary acid-catalyzed esterification step may be necessary.

Sulfuric Acid (H2SO4)-Catalyzed Methylation: Acid-catalyzed methylation is effective for both the esterification of FFAs and the transesterification of glycerolipids. ifremer.fr A solution of sulfuric acid in methanol is a common reagent. This method is more tolerant of water and FFAs in the sample compared to base-catalyzed methods. nih.gov The reaction typically requires heating for a specified period to ensure complete conversion to FAMEs. For complex lipid samples, a sequential approach, starting with a base-catalyzed reaction followed by an acid-catalyzed step, can ensure the comprehensive methylation of all fatty acid-containing lipid classes. au.dk However, it is important to note that acid-catalyzed procedures can potentially lead to the isomerization of conjugated dienes and the formation of methoxy artifacts, though this is less of a concern for monounsaturated fatty acids like 14-pentadecenoic acid. mdpi.com

ParameterKOH-Catalyzed TransesterificationH2SO4-Catalyzed Methylation
Reaction Type TransesterificationEsterification & Transesterification
Reaction Speed FastSlower than base-catalysis
Catalyst Potassium Hydroxide (KOH) in MethanolSulfuric Acid (H2SO4) in Methanol
Temperature Room temperature or gentle heatHeating usually required
Tolerance to Water/FFAs Low (can form soaps)High
Applicability Primarily for glycerolipidsGlycerolipids and Free Fatty Acids

Quantitative Method Validation

For the accurate and reliable quantification of delta 14-cis-pentadecenoic acid methyl ester, a thorough validation of the analytical method is essential. This process ensures that the method is fit for its intended purpose and provides data of known quality.

Application of Internal Standards for Accurate Measurement

The use of an internal standard (IS) is crucial for accurate quantification in chromatographic analysis. An IS is a compound that is added to the sample in a known amount before sample preparation. It helps to correct for variations in extraction efficiency, derivatization yield, and injection volume. The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample.

For the analysis of odd-chain fatty acids like pentadecenoic acid, odd-chain fatty acids that are not expected to be in the sample are commonly used as internal standards. Heptadecanoic acid (C17:0) or its methyl ester is a frequent choice for the quantification of other fatty acids. nih.govchromforum.org Pentadecanoic acid (C15:0) itself can also be used as an internal standard when analyzing for other fatty acids, particularly medium-chain ones. nih.gov For the specific quantification of delta 14-cis-pentadecenoic acid methyl ester, a stable isotope-labeled version of the compound would be the ideal internal standard, though less common odd-chain fatty acids like C17:0 or C19:0 are practical and widely accepted alternatives. scielo.br

Internal StandardRationale for UseCommon Applications in FAME Analysis
Heptadecanoic acid (C17:0) Odd-chain fatty acid, typically absent or in low abundance in many biological samples. nih.govGeneral quantification of fatty acids, including odd and even chain lengths. au.dk
Nonadecanoic acid (C19:0) Another odd-chain fatty acid not commonly found in biological samples.Used as an alternative to C17:0, particularly where C17:0 may be endogenously present. scielo.br
Pentadecanoic acid (C15:0) Can be used when it is not the analyte of interest. nih.govQuantification of medium-chain fatty acids. nih.gov

Assessment of Analytical Performance Parameters (e.g., linearity, precision, recovery)

Method validation involves the systematic evaluation of several performance parameters to demonstrate the method's reliability.

Linearity: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To assess linearity, a series of calibration standards of delta 14-cis-pentadecenoic acid methyl ester at different concentrations are analyzed. The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A high coefficient of determination (r²) value, typically >0.99, indicates good linearity. jppres.comsciepub.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-day precision) is assessed by performing the analysis multiple times on the same day, while intermediate precision (inter-day precision) is evaluated over different days. For FAME analysis, an RSD of less than 5% is often considered acceptable for precision. sigmaaldrich.com

Recovery: Recovery studies are performed to determine the accuracy of the method, which is the closeness of the test results obtained by the method to the true value. This is typically assessed by spiking a blank matrix with a known amount of the analyte and measuring the amount recovered. The recovery is expressed as a percentage of the known amount added. For many applications, recovery values between 80% and 120% are considered acceptable. quansysbio.com

The table below presents typical acceptance criteria for these validation parameters in the context of FAME analysis.

ParameterMethod of AssessmentTypical Acceptance Criteria
Linearity Analysis of a series of calibration standards at different concentrations.Coefficient of determination (r²) > 0.99. jppres.comsciepub.com
Precision (Repeatability) Multiple analyses of the same sample on the same day.Relative Standard Deviation (RSD) < 5%. sigmaaldrich.com
Precision (Intermediate) Multiple analyses of the same sample on different days.Relative Standard Deviation (RSD) < 10%.
Accuracy (Recovery) Analysis of a blank matrix spiked with a known amount of the analyte.80-120% of the spiked amount. quansysbio.com

Integration into Lipidomics Workflows

The integration of delta 14 cis Pentadecenoic acid methyl ester into lipidomics workflows is a systematic process involving sample preparation, derivatization, advanced analytical separation, and sensitive detection. As a fatty acid methyl ester (FAME), its analysis is a fundamental component of lipidomics, aimed at elucidating the fatty acid composition of complex biological samples. creative-proteomics.com The workflow is designed to ensure accurate identification and quantification, distinguishing it from other structurally similar lipid molecules.

Sample Preparation and Derivatization

The initial and most critical stage in the lipidomics workflow is the extraction of total lipids from a biological matrix. Methodologies such as liquid-liquid extraction, often employing a chloroform (B151607)/methanol mixture as described by Folch, are commonly used to isolate lipids from tissues or biofluids. creative-proteomics.com Following extraction, a derivatization step is necessary because the polarity of free fatty acids makes them unsuitable for direct analysis by gas chromatography.

This is achieved by converting the fatty acids into their corresponding methyl esters (FAMEs). The standard procedure is an esterification or transesterification reaction using methanol in the presence of an acid catalyst, such as boron trifluoride (BF₃) or acetyl chloride. nih.gov This reaction replaces the acidic proton of the carboxyl group with a methyl group, significantly reducing the molecule's polarity and increasing its volatility, which is essential for subsequent chromatographic analysis. For robust quantification, an internal standard, typically a fatty acid not naturally present in the sample (e.g., heptadecanoic acid), is introduced at the beginning of the sample preparation process. ucdavis.edu

Chromatographic Separation

Separating this compound from a complex mixture of other FAMEs is a significant analytical challenge. The primary goal is to resolve it from its isomers, including positional isomers (where the double bond is at a different location) and geometric isomers (the trans-isomer).

Gas Chromatography (GC): GC is the most prevalent technique for FAME analysis. nih.gov High-resolution separation is typically achieved using long capillary columns coated with a polar stationary phase. The separation mechanism relies on differences in boiling points and interactions with the stationary phase. The cis configuration of the double bond in this compound imparts a kink in the hydrocarbon chain, generally resulting in a slightly shorter retention time compared to its linear trans counterpart on polar columns.

Liquid Chromatography (LC): Reversed-phase liquid chromatography (RPLC) offers an alternative separation method. jsbms.jp The separation of unsaturated fatty acid isomers can be enhanced by incorporating silver ions (Ag+) into the mobile phase. researchgate.net Silver ion chromatography leverages the formation of reversible π-complexes between the silver ions and the double bonds of the unsaturated FAMEs, a technique that is highly sensitive to both the position and geometry of the double bonds. researchgate.net

Mass Spectrometric Detection and Identification

Following chromatographic separation, mass spectrometry (MS) is employed for detection and structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, electron ionization (EI) is a common method. The resulting mass spectrum provides a molecular fingerprint. For this compound, the mass spectrum would be characterized by its molecular ion peak and specific fragmentation patterns. A hallmark of FAMEs is a prominent fragment ion at a mass-to-charge ratio (m/z) of 74, which results from a characteristic McLafferty rearrangement. researchgate.net While standard EI-MS is excellent for identifying FAMEs, it generally does not provide sufficient information to pinpoint the exact location or the cis/trans geometry of the double bond.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Advanced LC-MS/MS techniques, particularly with atmospheric pressure chemical ionization (APCI), can be utilized to determine the precise location of the double bond. nih.gov Through collision-induced dissociation, specific fragment ions are generated that correspond to cleavages along the fatty acid chain, allowing for the unambiguous localization of the C14-C15 double bond. nih.gov

Quantification and Data Analysis

Quantitative analysis within the lipidomics workflow is achieved by comparing the integrated peak area of the analyte (this compound) with that of the known concentration of the internal standard added earlier. creative-proteomics.com The resulting data provides the absolute or relative concentration of the fatty acid in the original sample. This quantitative information is then integrated into larger datasets for bioinformatics analysis to identify changes in lipid profiles related to various physiological or pathological states.

Data Tables

Table 1: Expected Analytical Profile of this compound

Parameter Expected Value / Characteristic
Molecular Formula C₁₆H₃₀O₂
Molecular Weight 254.42 g/mol
Chromatography (GC) Elutes earlier than its trans isomer on polar stationary phases.
Mass Spectrometry (EI) Expected Molecular Ion (M⁺): m/z 254.
Key MS Fragments (EI) Characteristic McLafferty rearrangement peak at m/z 74.

| Double Bond Location | Confirmed via advanced MS/MS techniques revealing fragments from cleavage around the Δ¹⁴ position. |

Table 2: Generalized Lipidomics Workflow for FAME Analysis

Step Description Common Techniques
1. Lipid Extraction Isolation of total lipids from the biological matrix. Folch or Bligh-Dyer liquid-liquid extraction. creative-proteomics.com
2. Derivatization Conversion of fatty acids to volatile methyl esters (FAMEs). Esterification with methanol using BF₃ or HCl as a catalyst. nih.gov
3. Separation Chromatographic resolution of the FAME mixture. High-Resolution Gas Chromatography (GC) or Reversed-Phase Liquid Chromatography (RPLC). jsbms.jp
4. Detection & ID Mass analysis for identification and structural elucidation. Mass Spectrometry (MS), Tandem MS (MS/MS). nih.gov
5. Quantification Measurement of the amount of the target FAME. Integration of peak area relative to an internal standard. ucdavis.edu

| 6. Data Integration | Compilation and statistical analysis of quantitative results. | Bioinformatics and chemometric software. |

Research Perspectives and Future Directions

Elucidation of Specific Isomer Biological Functions

A critical frontier in lipid research is the differentiation of biological activities among closely related isomers. The position of a double bond in a fatty acid chain can dramatically alter its three-dimensional structure and, consequently, its interaction with biological systems.

Currently, there is a significant gap in the scientific literature regarding the specific biological functions of delta 14 cis pentadecenoic acid methyl ester. Future research must pivot towards targeted investigations to uncover its potential roles. Drawing parallels from related compounds, several hypotheses can be formulated to guide these studies. For instance, other FAME isomers are known to act as pheromones or possess antimicrobial properties. Research into (Z)-14-methyl-9-pentadecenoic acid, a structurally similar fatty acid, has demonstrated its ability to inhibit the human DNA topoisomerase I enzyme, a key target in cancer therapy nih.gov.

Future investigations should therefore explore whether this compound exhibits similar bioactivities. Focused studies could include:

Antimicrobial and Antifungal Assays: Screening the compound against a panel of pathogenic bacteria and fungi to determine its potential as a novel antimicrobial agent, a property seen in other pentadecanoic acid derivatives jmaterenvironsci.com.

Enzyme Inhibition Assays: Evaluating its inhibitory effects on key enzymes involved in disease pathways, such as topoisomerases, cyclooxygenases, and lipoxygenases.

Pheromonal and Allelochemical Studies: Investigating its role in insect communication, similar to the pheromonal activity of (Z)-10-pentadecenoic acid methyl ester, which is used in pest management research biosynth.com.

To understand the unique function of the delta 14 cis isomer, it is essential to compare its biological effects against other isomers, such as the more studied cis-10-pentadecenoic acid methyl ester and the saturated pentadecanoic acid methyl ester biosynth.comcaymanchem.com. A powerful approach for this is the use of functional genomics and metabolomics.

By exposing specific cell cultures (e.g., human cancer cells, bacterial cells) or model organisms to each isomer, researchers can monitor and compare the resulting changes in gene expression (transcriptomics) and metabolite profiles (metabolomics). This comparative approach can reveal the unique cellular pathways and metabolic networks modulated by the specific double bond position of the delta 14 cis isomer.

Table 1: Proposed Comparative Studies of Pentadecenoic Acid Methyl Ester Isomers

IsomerKnown/Hypothesized FunctionProposed Research ModelAnalytical ApproachPotential Insights
This compound UnknownHuman cell lines (e.g., HeLa, HepG2), Escherichia coliRNA-Seq (Transcriptomics), LC-MS (Metabolomics)Identification of unique gene regulation and metabolic pathway modulation.
cis-10-Pentadecenoic Acid Methyl Ester Insect pheromone, algal metabolite biosynth.comnih.govInsect cell lines, Algal culturesComparative transcriptomics and metabolomicsDifferentiating signaling roles from general metabolic effects.
Pentadecanoic Acid Methyl Ester (Saturated) Antimicrobial, biodiesel component jmaterenvironsci.comcaymanchem.comStaphylococcus aureus, Yeast (S. cerevisiae)Lipidomics, ProteomicsEstablishing a baseline for the effects of unsaturation.

Advanced Biosynthetic Pathway Characterization

The ability to produce this compound in significant quantities is a prerequisite for in-depth functional studies and potential commercial applications. This requires a thorough understanding of its natural biosynthetic pathway.

The synthesis of a specific FAME isomer is a multi-step enzymatic process. The key enzymes determining the final structure are fatty acid desaturases, which introduce double bonds at specific locations, and methyltransferases, which add the methyl group to the fatty acid's carboxyl end nih.govnih.gov.

A primary research goal is the identification of the specific desaturase responsible for creating a double bond at the delta-14 position of a pentadecanoic acid precursor. This is an uncommon position, suggesting the existence of a novel desaturase enzyme. Future research should focus on:

Genome Mining: Searching the genomes of organisms known to produce unusual fatty acids for gene sequences homologous to known desaturases.

Enzyme Characterization: Expressing candidate genes in a host organism (like yeast or E. coli) and assaying the resulting enzyme's activity with various fatty acid substrates to confirm its specificity for the delta-14 position.

Methyltransferase Identification: Similarly, identifying the specific methyltransferase that efficiently converts the free fatty acid to its methyl ester form is crucial for optimizing production nih.gov.

Once the key biosynthetic enzymes are identified, metabolic engineering offers a powerful strategy for the targeted production of this compound. Significant progress has already been made in engineering microbes like Saccharomyces cerevisiae and various plants for the production of FAMEs, primarily for biodiesel nih.govresearchgate.netmcgill.ca.

These established techniques can be adapted for the production of this specific isomer. A potential strategy would involve:

Host Selection: Choosing a microbial or plant host with a high capacity for fatty acid synthesis.

Pathway Engineering: Introducing the newly identified delta-14 desaturase and a suitable methyltransferase into the host organism.

Metabolic Optimization: Modifying the host's native metabolic pathways to increase the pool of the pentadecanoic acid precursor. This could involve upregulating fatty acid synthase genes or downregulating competing pathways that consume the precursor.

Table 2: Potential Genetic Engineering Strategies for Production

Genetic TargetEngineering StrategyRationaleHost OrganismReference
Novel delta-14 DesaturaseHeterologous expressionIntroduce the key enzyme for creating the specific double bond.Saccharomyces cerevisiae, Yarrowia lipolytica nih.govnih.gov
Fatty Acid MethyltransferaseOverexpressionEnsure efficient conversion of the free fatty acid to the methyl ester.Saccharomyces cerevisiae nih.gov
Acetyl-CoA Synthetase (e.g., FAA1, FAA4)Gene deletion/knockdownIncrease the intracellular pool of free fatty acid precursors.Saccharomyces cerevisiae nih.gov
Fatty Acid Elongases/SynthasesOverexpressionBoost the production of the C15 fatty acid backbone.Brassica napus (Rapeseed) mcgill.ca

Broader Ecological and Biotechnological Applications

While fundamental research is needed, it is valuable to consider the potential long-term applications of this compound. The known uses of other FAMEs provide a roadmap for exploring its future potential.

Biotechnology and Biofuels: Like other FAMEs, it could be evaluated as a component of biodiesel. Its specific properties, such as cloud point and oxidative stability, would need to be characterized creative-proteomics.com.

"Green" Chemistry: FAMEs are increasingly used as environmentally friendly solvents, lubricants, and precursors for the synthesis of surfactants and emulsifiers researchgate.net. The unique structure of the delta 14 cis isomer might confer advantageous properties for these applications.

Agriculture: If pheromonal or pesticidal properties are discovered, it could be developed into a highly specific and biodegradable agent for integrated pest management.

Microbial Ecology: FAME profiles are used as biomarkers to characterize microbial communities in complex environments like soil and wastewater treatment systems nih.govoup.com. The presence of this specific isomer could serve as a unique biomarker for identifying certain microorganisms.

Pharmaceuticals and Nutraceuticals: Should initial screenings reveal significant biological activity (e.g., antimicrobial, anti-inflammatory), the compound could become a lead for the development of new therapeutic agents.

Exploration of New Natural Sources with High Content of Specific Isomers

Delta-14-cis-pentadecenoic acid is considered a rare long-chain fatty acid. Its parent compound, 14-pentadecenoic acid, has been identified in trace amounts in certain organisms. For instance, it has been reported as a constituent in Nicotiana tabacum (tobacco) and can be produced by the microbe Micrococcus cerificans when it assimilates parent alkenes. nih.govcaymanchem.com

However, sources with a naturally high concentration of the specific delta-14 cis isomer have not been extensively documented. This represents a significant avenue for future research. The exploration of diverse biological systems, including marine microorganisms, extremophiles, and specific plant phyla, could uncover novel organisms that synthesize this unusual fatty acid. Identifying a source with a high content of this isomer would be a critical step for enabling more detailed studies into its biological functions and potential applications.

Potential as Indicators in Environmental or Agricultural Research

While delta-14-cis-pentadecenoic acid is not currently used as a biomarker, the role of related fatty acids suggests a potential future application. The saturated counterpart, pentadecanoic acid (C15:0), is a well-established biomarker for the consumption of dairy fat in humans and has been linked to various health outcomes. mdpi.comresearchgate.netresearchgate.netnih.govmdpi.com

This precedent suggests that rare unsaturated isomers like delta-14-cis-pentadecenoic acid could serve as highly specific biomarkers in environmental or agricultural contexts. For example, if this fatty acid is found to be exclusively produced by a particular type of soil microbe or a specific marine alga, its presence in a sample could act as a unique signature for that organism or a related environmental condition. The broader use of fatty acid methyl ester (FAME) profiles as biomarkers to characterize and quantify microbial communities in complex systems like wastewater treatment is already an established practice. researchgate.net Future research could focus on identifying unique fatty acids like the delta-14-cis isomer to serve as more precise indicators of ecosystem health, microbial activity, or contamination.

Table 1: Comparison of C15 Fatty Acids as Biomarkers

Fatty AcidCurrent Status as BiomarkerPrimary IndicationPotential Future Application
Pentadecanoic acid (C15:0)EstablishedDairy fat intake in humans. mdpi.comresearchgate.netRefining associations with cardiometabolic health. mdpi.complos.orgresearchgate.net
delta-14-cis-Pentadecenoic acid (C15:1)Not establishedNonePotential specific indicator for unique microbial sources in environmental or agricultural samples.

Innovations in Analytical Chemistry

The precise identification and quantification of specific fatty acid isomers like delta-14-cis-pentadecenoic acid methyl ester are analytically demanding. Standard methods often fall short, necessitating the development of advanced, highly specific techniques.

Development of Hyphenated Techniques for Enhanced Structural Specificity

The primary challenge in analyzing monounsaturated fatty acid methyl esters is determining the exact location (e.g., delta-14) and geometry (cis or trans) of the double bond. While gas chromatography (GC) is effective at separating FAMEs, its combination with mass spectrometry (MS) in hyphenated systems provides the structural information required for unambiguous identification. nih.govgcms.cz

GC-MS is a foundational technique, but conventional electron ionization often fails to produce fragment ions that reveal the double bond's position. nih.gov To overcome this, specialized methods are employed:

Chemical Derivatization: Before GC-MS analysis, the fatty acid can be derivatized with reagents that "fix" the double bond. This leads to predictable fragmentation patterns in the mass spectrometer, allowing for the precise localization of the original C=C bond.

Advanced Mass Spectrometry Techniques: Modern MS-based approaches can pinpoint double bonds without prior derivatization. Techniques such as ozonolysis coupled with mass spectrometry (OzID) or other fragmentation methods like electron-activated dissociation (EAD) can cleave the molecule at the double bond, generating diagnostic ions that confirm its position. rsc.orgsciex.com

Liquid Chromatography-Mass Spectrometry (LC-MS): For certain applications, LC coupled with tandem mass spectrometry (LC-MS/MS) offers another powerful tool. Derivatization can be used to add a charge to the molecule, which allows for controlled fragmentation (CID) that can reveal the double bond's location. nih.govnih.gov

Table 2: Advanced Hyphenated Techniques for FAME Isomer Analysis

TechniquePrincipleAdvantage for Isomer Specificity
GC-MS with DerivatizationChemical modification of the double bond prior to analysis creates unique, predictable fragmentation.Provides clear diagnostic ions to locate the double bond position.
Ozonolysis-MS (OzID)Ozone is introduced to selectively cleave the C=C bond, and the resulting fragments are analyzed by MS. rsc.orgsciex.comDirectly identifies the double bond location without complex sample preparation.
LC-MS/MS with Charge-Switch DerivatizationA charged tag is added to the fatty acid, enabling controlled fragmentation in the mass spectrometer. nih.govHigh sensitivity and generation of diagnostic ions for positional isomers. nih.gov
GC-MS/MS (MRM)A specific precursor ion is selected and fragmented, with only specific product ions being monitored. chromatographyonline.comEnhances sensitivity and selectivity for target compounds in complex mixtures. chromatographyonline.com

Automation and High-Throughput Profiling Methodologies

The need to analyze large numbers of samples in fields like environmental monitoring, food science, and clinical research has driven the development of automated and high-throughput methods for FAME profiling. nih.gov Manual sample preparation is laborious and can be a significant bottleneck in the research pipeline. nih.govnih.gov

Innovations in this area focus on automating the derivatization process—the conversion of fatty acids to their corresponding methyl esters for GC analysis. hta-it.com Robotic autosamplers and dedicated sample preparation workstations can perform all the necessary steps, including reagent addition, mixing, heating, and extraction. shimadzu.com.sgthermofisher.com This automation offers several key advantages:

Increased Throughput: A significantly larger number of samples can be processed in a shorter amount of time. thermofisher.comnih.gov

Improved Reproducibility: Automation minimizes human error and ensures that every sample is treated identically, leading to more reliable and consistent data. shimadzu.com.sgnih.gov

Reduced Reagent Consumption: Automated methods can be scaled down, reducing the use of solvents and hazardous reagents. nih.gov

These automated preparation systems are coupled with fast analytical techniques, such as rapid GC-MS or LC-MS methods, to create a seamless, high-throughput workflow. tandfonline.comnih.gov Such systems can analyze hundreds of samples per day, making large-scale screening for specific fatty acids like delta-14-cis-pentadecenoic acid methyl ester feasible. tandfonline.com

Table 3: Workflow for Automated High-Throughput FAME Profiling

StepTechnologyPurpose
1. Sample HandlingRobotic Liquid Handler/AutosamplerAliquoting samples and internal standards into vials.
2. Automated DerivatizationSample Prep Workstation (e.g., AOC-6000 Plus)Addition of derivatizing agents (e.g., methanolic-HCl, TMSH), incubation, and extraction. shimadzu.com.sgnih.gov
3. InjectionGC or LC AutosamplerIntroduction of the final FAME extract into the analytical instrument.
4. AnalysisFast GC-MS or UPLC-MSRapid separation and detection of FAMEs. nih.govnih.gov
5. Data ProcessingAutomated Software PipelinesPeak integration, identification, and quantification.

Q & A

Q. What analytical techniques are most reliable for quantifying delta 14 cis-pentadecenoic acid methyl ester in complex biological matrices?

  • Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) is preferred. Use polar capillary columns (e.g., DB-WAX) to resolve isomers. Compare retention indices and fragmentation patterns against NIST reference data .

Q. How should researchers ensure compound stability during long-term storage?

  • Methodological Answer : Store lyophilized samples at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Monitor degradation via periodic GC analysis, focusing on peak purity and absence of secondary oxidation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for delta 14 cis-pentadecenoic acid methyl ester across studies?

  • Methodological Answer : Discrepancies may arise from:
  • Synthesis variability : Ensure consistent microbial strain selection (e.g., M. cerificans vs. other species) and substrate purity .
  • Analytical calibration : Use certified reference materials (CRMs) and cross-validate with orthogonal methods (e.g., NMR for double-bond confirmation) .
  • Biological models : Standardize cell lines or in vivo models to reduce variability in activity assays .

Q. What experimental design considerations are critical when incorporating this compound into tissue-engineered scaffolds?

  • Methodological Answer : For electrospun scaffolds:
  • Optimize polymer blending ratios (e.g., polyhydroxyalkanoates) to balance mechanical properties and bioactive release .
  • Use FTIR or XPS to confirm ester integration into polymer matrices.
  • Assess biocompatibility via ISO 10993-5 standard cytotoxicity assays (e.g., LDH leakage in fibroblast cultures) .

Q. How can researchers improve the sensitivity of delta 14 cis-pentadecenoic acid methyl ester detection in trace-level environmental samples?

  • Methodological Answer :
  • Derivatize with pentafluorobenzyl bromide to enhance GC-MS sensitivity.
  • Employ solid-phase microextraction (SPME) for preconcentration.
  • Validate recovery rates using spiked matrices and isotope-labeled internal standards (e.g., deuterated analogs) .

Q. What strategies mitigate oxidative degradation during in vitro assays requiring prolonged incubation?

  • Methodological Answer :
  • Add antioxidants (e.g., 0.01% BHT) to cell culture media.
  • Use light-protected, low-oxygen incubation chambers.
  • Monitor degradation kinetics via LC-UV/Vis at 234 nm (conjugated diene formation) .

Methodological Challenges & Troubleshooting

Q. Why might GC retention times vary between studies, and how can this be standardized?

  • Answer : Variability arises from column aging, temperature gradients, or carrier gas flow rates. Standardize protocols using:
  • Certified reference columns (e.g., Agilent HP-88 for fatty acid methyl esters).
  • Internal standards (e.g., methyl heptadecanoate) for retention index calibration .

Q. How can researchers validate the cis configuration of the Δ14 double bond when NMR data are unavailable?

  • Answer : Perform Fourier-transform infrared (FTIR) spectroscopy to identify cis-specific absorption bands (730–675 cm⁻¹ for cis C-H bending). Alternatively, use ozonolysis followed by GC-MS to identify cleavage products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.